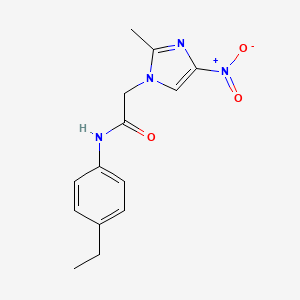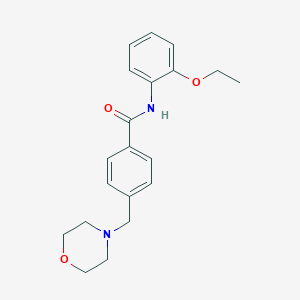
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as EIMAFEN, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the synthesis of nucleic acids, disrupting membrane integrity, and interfering with cellular respiration. Further research is needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide may have both biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Further research is needed to investigate the potential biochemical and physiological effects of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its potent activity against various bacterial and fungal strains. Additionally, N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further investigation. However, one of the limitations of using N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the investigation of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. One potential direction is to further investigate its potential as an antibacterial, antifungal, and antiviral agent. Additionally, further studies are needed to investigate its potential role in cancer therapy. Another potential direction is to investigate its potential use as a pesticide. Finally, further research is needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide and to investigate its potential biochemical and physiological effects.
Synthesis Methods
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-ethylphenylhydrazine with 2-methyl-4-nitroimidazole followed by acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been extensively studied for its potential use as an antibacterial, antifungal, and antiviral agent. It has also been investigated for its role in cancer treatment and as a pesticide. In vitro studies have shown that N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide exhibits potent activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-11-4-6-12(7-5-11)16-14(19)9-17-8-13(18(20)21)15-10(17)2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZDCYBSVDADHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)


![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)


![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)

